1-Kestose

Catalog No.
S8088054
CAS No.
12505-31-6
M.F
C18H32O16
M. Wt
504.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Kestose

CAS Number

12505-31-6

Product Name

1-Kestose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1

InChI Key

VAWYEUIPHLMNNF-OESPXIITSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Solubility

1e+006 mg/L @ 25 °C (est)

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O

Description

1-kestose is a trisaccharide found in vegetables consisting of beta-D-fructofuranose having beta-D-fructofuranosyl and alpha-D-glucopyranosyl residues attached at the 1- and 2-positions respectively.
1-Kestose is a natural product found in Arctium umbrosum, Daphnia pulex, and other organisms with data available.

1-Kestose is a trisaccharide that belongs to the family of fructooligosaccharides, primarily composed of two fructose units and one glucose unit. Structurally, it is formed when a fructose molecule is linked to sucrose through a β-(2→1) glycosidic bond, resulting in the chemical formula C₁₈H₃₂O₁₆ . This compound is prevalent in various plant sources, including sugar cane, honey, and certain root vegetables. It plays a significant role in the plant's carbohydrate metabolism and is recognized for its prebiotic properties, which can positively influence gut health by promoting beneficial bacteria growth.

1-Kestose is synthesized through enzymatic transfructosylation reactions, where enzymes such as β-fructofuranosidase catalyze the transfer of fructosyl units from sucrose to produce 1-kestose . The general reaction can be represented as follows:

sucrose+fructose fructofuranosidase1 kestose+glucose\text{sucrose}+\text{fructose}\xrightarrow{\text{ fructofuranosidase}}\text{1 kestose}+\text{glucose}

In addition to its synthesis, 1-kestose can undergo hydrolysis under acidic or enzymatic conditions, leading to the release of its constituent monosaccharides (fructose and glucose) and potentially forming other oligosaccharides .

1-Kestose exhibits notable biological activities, particularly as a prebiotic. It selectively stimulates the growth of beneficial gut bacteria such as Bifidobacterium species and Faecalibacterium prausnitzii, which are associated with improved gut health and anti-inflammatory effects . Studies have shown that its consumption can enhance butyrate production—a short-chain fatty acid crucial for gut health—thereby contributing to metabolic regulation and immune system modulation .

Furthermore, 1-kestose has been linked to improved glucose metabolism in animal studies, indicating potential benefits for managing conditions like type 2 diabetes . Its prebiotic properties also suggest it may help alleviate symptoms associated with atopic dermatitis by modulating gut microbiota composition .

The industrial production of 1-kestose typically involves the enzymatic transfructosylation of sucrose using β-fructofuranosidase derived from fungi such as Aspergillus niger. Optimal conditions for this process include specific pH levels (around 5.0-6.0), temperatures (45-50°C), and substrate concentrations (ranging from 100 to 800 g/L) to maximize yield while minimizing sucrose hydrolysis .

The synthesis can be summarized in the following steps:

  • Substrate Preparation: Sucrose is dissolved in an aqueous medium.
  • Enzyme Addition: β-fructofuranosidase is introduced to facilitate transfructosylation.
  • Reaction Conditions: The mixture is incubated under controlled temperature and pH.
  • Product Recovery: Post-reaction, 1-kestose is purified from the mixture using techniques like activated charcoal treatment or chromatography.

1-Kestose has various applications across food and pharmaceutical industries:

  • Prebiotic Ingredient: Used in functional foods and dietary supplements to promote gut health.
  • Food Additive: Enhances texture and sweetness in low-calorie food products.
  • Nutraceuticals: Explored for potential therapeutic benefits in metabolic disorders due to its effects on gut microbiota.

Additionally, its ability to foster beneficial bacteria makes it a candidate for developing next-generation probiotics aimed at improving digestive health .

Several compounds are structurally related to 1-kestose, including:

  • Nystose: A tetrasaccharide composed of three fructose units and one glucose unit. It has a higher degree of polymerization compared to 1-kestose and exhibits similar prebiotic effects but is less efficiently utilized by certain beneficial bacteria.
  • 6-Kestose: A longer-chain fructooligosaccharide containing multiple fructose residues. While it shares some prebiotic properties with 1-kestose, it may not be as effective in promoting specific beneficial bacteria due to its larger size.
  • Inulin: A polysaccharide composed of numerous fructose units. Although it serves as a prebiotic, its longer chain length may limit its fermentation efficiency compared to shorter oligosaccharides like 1-kestose.

Comparison Table

CompoundDegree of PolymerizationPrebiotic EffectUtilization by Probiotics
1-Kestose2HighExcellent
Nystose3ModerateGood
6-Kestose>3ModerateVariable
Inulin>10HighLimited

Physical Description

Solid

XLogP3

-5.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

504.16903493 g/mol

Monoisotopic Mass

504.16903493 g/mol

Heavy Atom Count

34

UNII

02LN7O412C

Dates

Modify: 2023-11-23

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